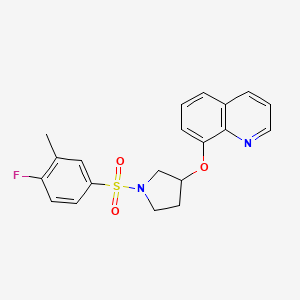

8-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. The papers provided discuss various quinoline derivatives with different substituents and their synthesis, biological evaluation, and potential applications in medicine, particularly as antibacterial and antifungal agents, as well as caspase-3 inhibitors .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of pyrrolidine derivatives with alkyloxime and aminomethyl substituents is coupled with quinolinecarboxylic acids to produce new fluoroquinolone antibacterials . Another approach involves the Pfitzinger reaction and subsequent steps to assemble the target molecular scaffold of pyrroloquinolines . Additionally, cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides has been used to prepare (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is critical for their biological activity. The presence of substituents such as sulfonyl groups, oxime groups, and various alkyl or aryl groups at specific positions on the quinoline nucleus can significantly influence the potency and selectivity of these compounds against biological targets . For example, variations at the C-8 position of the quinolone nucleus have been shown to affect the antimicrobial activity against different strains of bacteria .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. Bromination reactions, reactions with lithium aluminum hydride and methyllithium, and the formation of sulfonyl propionates are some of the key reactions that have been utilized to modify the quinoline core and introduce new functional groups . These reactions are carefully chosen to preserve the integrity of the quinoline scaffold while introducing modifications that enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and pharmacokinetic profile, are important for their development as therapeutic agents. The introduction of an oxime group in fluoroquinolones, for example, has been reported to improve pharmacokinetic parameters, leading to better in vivo efficacy . The synthesis of novel pyrroloquinolines also aims to produce compounds with good physical properties that can be further evaluated for their antibacterial activities .

科学的研究の応用

Antibacterial Activity

Quinoline derivatives, including those with substitutions similar to the specified compound, have been studied for their antibacterial properties. Research has shown that certain quinoline compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesis and antibacterial activity of tetracyclic quinolone antibacterials reveal the potential of quinoline derivatives in addressing bacterial resistance and providing new avenues for antibacterial therapy (Taguchi et al., 1992).

Organic Synthesis and Modification

Quinoline and its derivatives serve as key intermediates in organic synthesis, enabling the development of compounds with diverse biological activities. The direct halogenation of the C1-H bond in pyrrolo[1,2-a]quinoxalines highlights the synthetic versatility of quinoline derivatives for functionalization, which is crucial in pharmaceutical research and organic synthesis (Le et al., 2021).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have also been explored for their fluorescent properties, with applications in sensing and molecular probes. For example, the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives demonstrate their potential as fluorescent markers and sensors (Le et al., 2020).

Anticancer Activities

Quinoline is identified as a privileged scaffold in cancer drug discovery due to its ability to inhibit critical pathways involved in cancer progression. The review on quinoline as a privileged scaffold in cancer drug discovery provides a comprehensive overview of its anticancer activities, mechanisms of action, and the development of quinoline-based anticancer agents (Solomon & Lee, 2011).

将来の方向性

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various targets, contributing to their wide use in drug discovery .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins, resulting in a different biological profile of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been known to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The success of similar compounds in drug discovery often originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

8-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-14-12-17(7-8-18(14)21)27(24,25)23-11-9-16(13-23)26-19-6-2-4-15-5-3-10-22-20(15)19/h2-8,10,12,16H,9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOWVUVEFGTUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)